N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide
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Overview
Description
N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a diethylamino group, a hydroxybenzylidene moiety, and a cyclohexanecarbohydrazide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide typically involves a condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of sensors and materials with specific chemical properties.
Mechanism of Action
The mechanism by which N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diethylamino and hydroxybenzylidene groups can facilitate binding to these targets, while the cyclohexanecarbohydrazide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide
- N’-[4-(diethylamino)-2-hydroxybenzylidene]-2-pyrazinecarbohydrazide
- N’-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide
Uniqueness
N’-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its cyclohexanecarbohydrazide backbone differentiates it from other similar compounds, potentially offering distinct advantages in terms of stability and interaction with molecular targets.
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H27N3O2/c1-3-21(4-2)16-11-10-15(17(22)12-16)13-19-20-18(23)14-8-6-5-7-9-14/h10-14,22H,3-9H2,1-2H3,(H,20,23)/b19-13+ |
InChI Key |
GWZNZPMLUCYKQH-CPNJWEJPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2CCCCC2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2CCCCC2)O |
Origin of Product |
United States |
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